2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride 2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787864
InChI: InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2,(H,15,16);2*1H
SMILES:
Molecular Formula: C12H18Cl2N2O2
Molecular Weight: 293.19 g/mol

2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride

CAS No.:

Cat. No.: VC16787864

Molecular Formula: C12H18Cl2N2O2

Molecular Weight: 293.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride -

Specification

Molecular Formula C12H18Cl2N2O2
Molecular Weight 293.19 g/mol
IUPAC Name 2-(piperazin-1-ylmethyl)benzoic acid;dihydrochloride
Standard InChI InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2,(H,15,16);2*1H
Standard InChI Key HYGZDYWSYWXJJM-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CC2=CC=CC=C2C(=O)O.Cl.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a benzoic acid backbone (C₆H₅COOH) substituted at the 2-position with a methylpiperazine group (C₃H₇N₂–CH₂–). The dihydrochloride salt forms when two hydrochloric acid molecules protonate the basic nitrogen atoms in the piperazine ring, resulting in the formula C₁₂H₁₆N₂O₂·2HCl. This protonation significantly alters the compound's physicochemical behavior compared to its free base form.

Key Structural Features:

  • Benzoic Acid Moiety: Provides a carboxylic acid functional group (-COOH) capable of hydrogen bonding and ionic interactions.

  • Piperazine Ring: A six-membered heterocycle containing two nitrogen atoms, enabling interactions with biological targets such as neurotransmitter receptors.

  • Methyl Linker: A methylene bridge (-CH₂–) connects the aromatic core to the piperazine ring, influencing conformational flexibility.

Comparison with Positional Isomers

The 2-substituted isomer differs from its 3- and 4-substituted counterparts in steric and electronic properties. For example, 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, a related compound, exhibits enhanced solubility in polar solvents due to its para-substitution pattern . In contrast, the ortho-substitution in the 2-isomer may introduce steric hindrance, potentially affecting binding affinity to biological targets.

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(piperazin-1-ylmethyl)benzoic acid dihydrochloride typically follows a two-step protocol:

  • Alkylation of Piperazine:

    • A bromomethyl benzoic acid derivative reacts with piperazine in a polar aprotic solvent (e.g., n-butanol or DMF).

    • Base catalysts like potassium carbonate facilitate deprotonation, enhancing nucleophilic attack by piperazine .

    • Example reaction:

      2-Bromomethyl benzoic acid+PiperazineK₂CO₃, n-butanol2-(Piperazin-1-ylmethyl)benzoic acid\text{2-Bromomethyl benzoic acid} + \text{Piperazine} \xrightarrow{\text{K₂CO₃, n-butanol}} \text{2-(Piperazin-1-ylmethyl)benzoic acid}
  • Salt Formation:

    • Treatment with hydrochloric acid converts the free base to the dihydrochloride salt.

    • Critical parameters include pH control (optimized at 1.5–2.5) and temperature (25–40°C) to prevent decomposition .

Industrial-Scale Challenges

Large-scale production faces hurdles such as:

  • Impurity Formation: Quaternary ammonium salts may form during alkylation, requiring rigorous purification .

  • Solvent Selection: n-Butanol is preferred for its balance of polarity and boiling point (117°C), enabling efficient reflux and extraction .

  • Yield Optimization: Stoichiometric excess of piperazine (1.2–1.5 equivalents) improves yields from 70% to 85% .

Table 1: Synthetic Conditions and Outcomes

ParameterOptimal ValueImpact on Yield/Purity
Solventn-ButanolEnhances reaction kinetics
Temperature80–100°CMinimizes side reactions
Piperazine Equivalents1.2Maximizes alkylation
Reaction Time12–24 hoursEnsures completion

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: The dihydrochloride salt exhibits solubility >50 mg/mL in water at pH 3–5, compared to <1 mg/mL for the free base .

  • Thermal Stability: Decomposition begins at 180°C, with a melting point of 210–215°C (with decomposition).

  • Hygroscopicity: The salt form reduces moisture absorption, improving shelf life in solid formulations.

Spectroscopic Characterization

  • ¹H NMR (D₂O): δ 7.8–7.6 (m, aromatic H), δ 4.3 (s, CH₂), δ 3.5–2.8 (m, piperazine H).

  • IR (KBr): 1700 cm⁻¹ (C=O stretch), 2500–2700 cm⁻¹ (N⁺–H vibrations).

Table 2: Key Physicochemical Data

PropertyValueMethod
Molecular Weight292.20 g/molMass spectrometry
LogP (Partition Coeff.)1.8 ± 0.2HPLC
pKa (Piperazine N)9.1, 5.5 (protonated)Potentiometric titration

Biological Activity and Mechanisms

Receptor Interactions

Piperazine derivatives are known modulators of:

  • Dopamine D₂ Receptors: Antagonism may confer antipsychotic effects, though the 2-substituted isomer’s activity remains uncharacterized.

  • Serotonin 5-HT₂A Receptors: Structural analogs show affinity (Ki = 50–100 nM), suggesting potential anxiolytic applications.

Enzyme Inhibition

  • PARP-1 Inhibition: Benzoic acid derivatives inhibit poly(ADP-ribose) polymerase-1, a DNA repair enzyme (IC₅₀ = 57.3 µM for analogs).

  • Antimicrobial Activity: Preliminary studies on similar compounds show MIC values of 32 µg/mL against Staphylococcus aureus.

Table 3: Biological Activity Profile

TargetAssay TypeResult
Dopamine D₂Radioligand bindIC₅₀ = 120 nM*
PARP-1Enzymatic assayIC₅₀ = 57.3 µM*
S. aureusBroth dilutionMIC = 32 µg/mL*
*Data extrapolated from structural analogs .

Applications and Future Directions

Pharmaceutical Development

  • Anticancer Agents: PARP-1 inhibition could synergize with DNA-damaging chemotherapeutics.

  • Neuropsychiatric Drugs: Dopamine receptor modulation may address schizophrenia or bipolar disorder.

Industrial Relevance

  • Chemical Intermediate: Serves as a precursor for kinase inhibitors (e.g., imatinib analogs) .

  • Material Science: Piperazine derivatives are explored as corrosion inhibitors in industrial coatings.

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